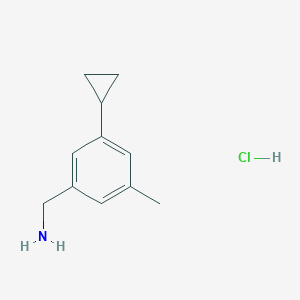

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride typically involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch reactors, with careful control of temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride serves as an important intermediate for creating complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be converted to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form secondary or tertiary amines with reducing agents such as lithium aluminum hydride.

- Substitution : The amine group can undergo nucleophilic substitution reactions with electrophiles .

Biological Research

The compound has garnered attention for its potential biological activities:

- Pharmacological Studies : Investigated for its interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT2C). Structure-activity relationship studies indicate that modifications to the phenyl ring can enhance potency and selectivity for these targets .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to (3-Cyclopropyl-5-methylphenyl)methanamine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Medicinal Chemistry

The compound is being explored as a precursor in drug development due to its structural characteristics that may influence biological activity. Its potential therapeutic properties include:

- Antifungal Activity : Moderate activity against Candida albicans has been observed.

- Analgesic Effects : Potential for pain relief has been noted in preliminary studies.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines suggests possible applications in treating inflammatory diseases .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Forms secondary/tertiary amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Nucleophilic substitution with electrophiles | Alkyl halides, Acyl chlorides |

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Antifungal | Moderate activity against C. albicans |

| Analgesic | Potential pain relief properties |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy Study : A series of experiments demonstrated that structural modifications could significantly enhance the antimicrobial efficacy of derivatives. The introduction of halogen substituents increased activity against both Gram-positive and Gram-negative bacteria.

- Pharmacological Investigation : A study focused on the structure–activity relationship revealed that electron-donating groups on the phenyl ring improved antibacterial properties significantly compared to other substituents.

Mecanismo De Acción

The mechanism of action of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (3-Cyclopropyl-5-methylphenyl)methanamine

- (3-Cyclopropyl-5-methylphenyl)methanol

- (3-Cyclopropyl-5-methylphenyl)acetic acid

Uniqueness

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is unique due to its specific structural features, such as the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research and industrial applications .

Actividad Biológica

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in scientific research.

The synthesis of this compound typically involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process is often facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

The mechanism of action of this compound involves its interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This binding can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and targets vary depending on the context of use, but ongoing research aims to elucidate these interactions more clearly.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

- Anticancer Potential : The compound has been investigated for its potential anticancer effects, particularly in modulating pathways associated with tumor growth and proliferation .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties, potentially useful in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested against several lines, including breast and prostate cancer cells, showing IC50 values indicative of moderate potency. Further investigations are necessary to understand the underlying mechanisms and optimize its structure for enhanced efficacy .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

- Biology : The compound is studied for its interactions with biomolecules, contributing to our understanding of cellular processes.

- Medicine : Investigated for potential therapeutic applications, particularly in drug development targeting specific diseases.

Propiedades

IUPAC Name |

(3-cyclopropyl-5-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-9(7-12)6-11(5-8)10-2-3-10;/h4-6,10H,2-3,7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYUJPBWPBYYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CC2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.